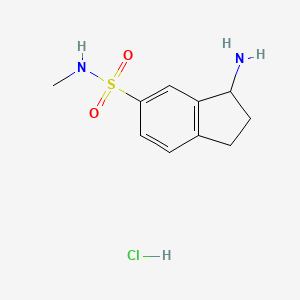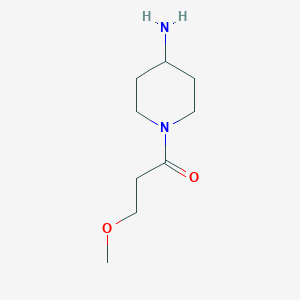
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one
Vue d'ensemble
Description
“1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives have been involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions have been used to synthesize various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one” can be determined through various analytical techniques .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is a pivotal intermediate in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of derivatives with anti-inflammatory, analgesic, and peripheral N-cholinolytic properties through aminomethylation and reduction reactions, followed by interaction with Grignard reagents (Геворгян et al., 2017; Gevorgyan et al., 2017). Its structural modifications are key in addressing safety liabilities such as mutagenic potential and time-dependent drug-drug interaction by either reducing electron density or blocking reactive sites (Palmer et al., 2012).
Photopolymerization and Coatings
In the field of materials science, derivatives of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one have been explored for photopolymerization applications. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has shown potential as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals. This discovery opens pathways for advancements in nitroxide-mediated photopolymerization (NMP2) technologies (Guillaneuf et al., 2010).
Drug Discovery and Biological Activities
The compound's role in drug discovery is underscored by its potential in generating novel therapeutic agents. Structural variations of the 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one scaffold have led to the identification of molecules with potent inhibitory activities against oncogenic kinases, showcasing the compound's significance in developing cancer therapeutics (Palmer et al., 2012). Additionally, its derivatives have been investigated for their antimalarial, antitrypanosomal, and antileishmanial activities, highlighting the compound's versatile utility in addressing various parasitic diseases (Girault et al., 2000).
Catalysis and Synthetic Applications
The compound and its derivatives are instrumental in catalysis, exemplified by their use in diastereoselective synthesis of piperidin-2-ones, a class of compounds with significant pharmacological interest (Lam et al., 2005). Such applications demonstrate the compound's critical role in facilitating complex chemical transformations essential for drug development and synthesis of biologically active molecules.
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and use . For instance, the compound “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one” may have specific hazard statements and precautionary statements associated with it .
Orientations Futures
Piperidine derivatives continue to be a focus of research due to their wide range of applications in synthetic chemistry, biochemistry, and pharmacology. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJENSAJMUUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

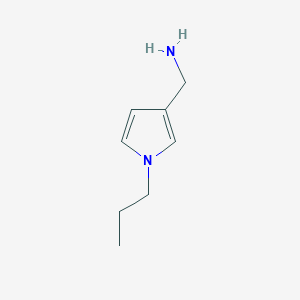
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)

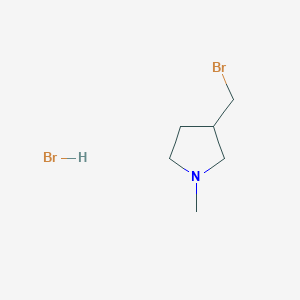

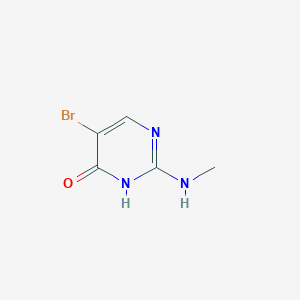
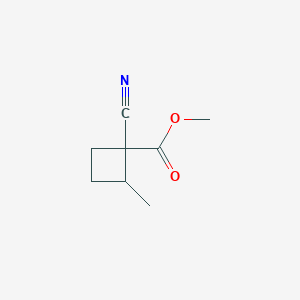
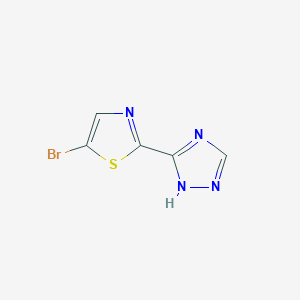

![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)

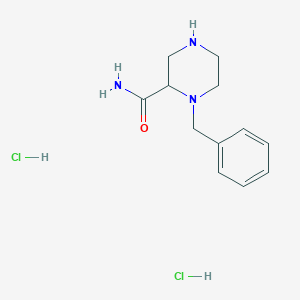
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
